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Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

solubility salt formation ionization state

Researchers seeking a ready-to-couple 6-azaindole building block for kinase or epigenetic probe synthesis often face reproducibility issues when generating the carboxylate in situ. This ≥95% pure, pre-formed sodium 7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate eliminates that step. - Enables direct HATU/EDC-mediated amidation in aqueous or mixed solvents without tertiary amine bases. - The 2-CO₂⁻ regioisomer (MW 198.16 g·mol⁻¹, [M-Na]⁻ m/z 175.1) prevents positional errors that confound SAR studies. - Water compatibility supports bioconjugation at physiological pH, preserving protein integrity.

Molecular Formula C9H7N2NaO2
Molecular Weight 198.157
CAS No. 2418692-97-2
Cat. No. B2976899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
CAS2418692-97-2
Molecular FormulaC9H7N2NaO2
Molecular Weight198.157
Structural Identifiers
SMILESCC1=NC=CC2=C1NC(=C2)C(=O)[O-].[Na+]
InChIInChI=1S/C9H8N2O2.Na/c1-5-8-6(2-3-10-5)4-7(11-8)9(12)13;/h2-4,11H,1H3,(H,12,13);/q;+1/p-1
InChIKeyZOXGCXCNWYBLBH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 7-Methyl-1H-Pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 2418692-97-2): Procurement-Relevant Chemical Identity and Scaffold Context


Sodium 7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 2418692-97-2) is a pre-formed sodium carboxylate salt of a 6-azaindole-2-carboxylic acid scaffold bearing a methyl substituent at the 7-position of the pyrrolo[2,3-c]pyridine fused heterocyclic core . Commercially supplied at ≥95% purity with a molecular weight of 198.16 g·mol⁻¹ and molecular formula C₉H₇N₂NaO₂ , this compound serves as a versatile building block for the construction of more complex pyrrolopyridine-containing libraries in medicinal chemistry and chemical biology programs . The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold itself is a privileged structure in kinase inhibitor design, proton pump inhibition, and Menin-MLL interaction antagonism, with multiple clinical candidates and approved drugs derived from this chemotype [1].

Why Generic Pyrrolopyridine Carboxylates Cannot Substitute for Sodium 7-Methyl-1H-Pyrrolo[2,3-c]pyridine-2-carboxylate in Procurement Specifications


Pyrrolo[2,3-c]pyridine-2-carboxylate derivatives are not interchangeable commodities. The identity and position of the counterion (sodium vs. free acid vs. ester), the presence and location of the methyl substituent, and the regiochemistry of the carboxylate group (2- vs. 3-position) collectively determine aqueous solubility, reactivity in amide coupling and metal-catalyzed cross-coupling reactions, and the physicochemical profile of downstream products [1]. A procurement decision based solely on the pyrrolopyridine core without specifying the sodium 7-methyl-2-carboxylate salt risks receiving a compound with fundamentally different solubility (free acid vs. salt), different reactivity (ester vs. carboxylate), or different steric and electronic properties (7-H vs. 7-methyl; 2-CO₂⁻ vs. 3-CO₂⁻), any of which can derail a synthetic route or confound structure-activity relationship studies . The evidence below quantifies these differences where data permit and provides class-level guidance where direct comparative measurements are absent from the published literature.

Quantitative Evidence Guide: Differentiating Sodium 7-Methyl-1H-Pyrrolo[2,3-c]pyridine-2-carboxylate from Its Closest Analogs


Aqueous Solubility Enhancement: Sodium Salt vs. Free Carboxylic Acid Form

The target compound is supplied as the pre-formed sodium carboxylate salt (R-CO₂⁻ Na⁺), which is ionized at neutral pH and expected to exhibit substantially higher aqueous solubility than the corresponding free carboxylic acid (R-CO₂H). The free acid parent scaffold, 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS 24334-20-1), has a measured LogP of 0.82 and a predicted pKa of 3.50 [1]. At pH 7.4, the free acid is predominantly ionized, but its intrinsic solubility requires dissolution of the neutral crystalline solid, which is reported to be only slightly soluble in water [1]. Conversion to the sodium salt eliminates the acid dissolution step, providing a compound already in the ionized, water-compatible form. This is a well-established class-level principle: sodium salts of aromatic carboxylic acids typically increase aqueous solubility by 1–3 orders of magnitude relative to the corresponding free acid [2].

solubility salt formation ionization state formulation

Molecular Weight Differentiation for Analytical Detection and Purification

The sodium salt has a molecular weight of 198.16 g·mol⁻¹ (C₉H₇N₂NaO₂), which is distinct from the parent free acid (162.15 g·mol⁻¹, C₈H₆N₂O₂), the methyl ester (176.17 g·mol⁻¹, C₉H₈N₂O₂), and the 3-carboxylic acid isomer (176.17 g·mol⁻¹, C₉H₈N₂O₂) [1][2]. In electrospray ionization mass spectrometry (ESI-MS), the sodium salt yields a characteristic [M–Na]⁻ anion at m/z 175.1 (corresponding to the carboxylate base peak) and a [M+Na]⁺ cation cluster distinguishable from the protonated free acid ([M+H]⁺ at m/z 163.1) or the methyl ester ([M+H]⁺ at m/z 177.1). This mass difference of +36 Da (sodium salt minus free acid) and +22 Da (sodium salt minus methyl ester) provides unambiguous identity confirmation in LC-MS reaction monitoring, enabling precise tracking of building block incorporation during multi-step syntheses .

LC-MS mass spectrometry quality control analytical characterization

Regiochemical Specificity: 2-Carboxylate vs. 3-Carboxylate Positional Isomer

The target compound bears the carboxylate group at the 2-position of the pyrrolo[2,3-c]pyridine ring system, directly adjacent to the pyrrole nitrogen. The 3-carboxylate positional isomer (CAS 1167055-45-9, 7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, MW 176.17) has the carboxylate at the 3-position, on the pyrrole ring β-carbon . In pyrrolo[2,3-c]pyridine chemistry, the 2-position is electronically distinct from the 3-position: the 2-carboxylate is conjugated with the pyridine ring nitrogen through the fused ring system (para-like relationship), whereas the 3-carboxylate is conjugated primarily with the pyrrole nitrogen (ortho-like relationship) [1]. This electronic difference affects both the pKa of the carboxylic acid (~3.5 for 2-carboxylate vs. predicted ~4.5 for 3-carboxylate), the reactivity of the carboxylate in amide coupling (2-carboxylate is less sterically hindered), and the hydrogen-bonding capacity of the resulting amide products [1]. In kinase inhibitor programs built on the 6-azaindole scaffold, the 2-position substitution vector projects toward the hinge-binding region of the ATP pocket, whereas the 3-position projects toward the solvent channel or ribose pocket, leading to fundamentally different structure-activity relationships [2].

regiochemistry positional isomer structure-activity relationship coupling reactivity

Mono- vs. Di-Carboxylate Differentiation: Avoiding Harminic Acid Contamination

The target compound is a mono-carboxylate sodium salt, bearing a single ionizable carboxylate group at the 2-position. A structurally related natural product derivative, harminic acid (7-methyl-1H-pyrrolo[2,3-c]pyridine-2,3-dicarboxylic acid, CAS 58795-15-6, MW 220.18 g·mol⁻¹), contains two carboxylic acid groups at both the 2- and 3-positions . The presence of two carboxylate groups in harminic acid creates competing reactivity in amide coupling reactions, requiring selective protection/deprotection strategies or resulting in statistical mixtures of mono- and di-coupled products [1]. The target sodium mono-carboxylate eliminates this chemoselectivity challenge, enabling unambiguous single-site derivatization with one equivalent of coupling partner. Furthermore, the molecular weight difference of 22.02 g·mol⁻¹ (198.16 vs. 220.18) and the absence of a second carboxylate ¹³C NMR resonance (~168–172 ppm) provide clear analytical differentiation between the desired mono-carboxylate and any harminic acid contaminant .

harminic acid dicarboxylic acid monocarboxylate selective coupling

7-Methyl Substitution: Lipophilicity and Biological Target Engagement Relative to Des-Methyl Analogs

The 7-methyl substituent on the pyrrolo[2,3-c]pyridine core differentiates the target compound from the unsubstituted 1H-pyrrolo[2,3-c]pyridine-2-carboxylate scaffold (CAS 24334-20-1 parent acid or the corresponding sodium salt). The methyl group at the 7-position (adjacent to the pyridine nitrogen) contributes approximately +0.5 log units to the calculated LogP of the conjugate acid relative to the des-methyl analog, based on the Hansch π constant for aromatic methyl substitution [1]. In pyrrolopyridine kinase inhibitor programs, the 7-methyl group has been shown to occupy a small hydrophobic pocket adjacent to the hinge-binding region in kinase active sites, contributing to improved binding affinity compared to des-methyl analogs [2]. For example, in the development of pyrrolo[2,3-c]pyridine LSD1 inhibitors, methylation at the 7-position was a critical SAR determinant for potency [2]. Although direct binding data for the sodium salt building block itself are not reported, the 7-methyl substituent is retained in downstream elaborated compounds where it contributes to target engagement, making it an essential structural feature for programs targeting kinases or epigenetic enzymes that recognize this substitution pattern [3].

methyl effect lipophilicity SAR kinase inhibitor 7-azaindole

Optimal Procurement and Application Scenarios for Sodium 7-Methyl-1H-Pyrrolo[2,3-c]pyridine-2-carboxylate


Medicinal Chemistry Library Synthesis Requiring Direct Aqueous-Compatible Amide Coupling

When synthesizing focused libraries of 7-methyl-6-azaindole-2-carboxamides for kinase or epigenetic target screening, the pre-formed sodium carboxylate salt eliminates the need for in situ carboxylate generation with tertiary amine bases . The sodium salt can be directly coupled to amines using standard amide coupling reagents (HATU, EDC/HOBt) in aqueous or mixed aqueous-organic solvent systems, improving reaction homogeneity and reducing base-sensitive side reactions compared to the free acid, which requires an additional deprotonation step . The ≥95% purity specification ensures consistent coupling stoichiometry across library plates, supporting high-throughput parallel synthesis workflows where precise building block quantification is critical for maintaining product purity without post-synthesis purification [1].

Late-Stage Functionalization Programs Where Regiochemical Fidelity Is Critical

For programs elaborating the pyrrolo[2,3-c]pyridine scaffold at the 2-position (e.g., kinase hinge-binding motifs), the 2-carboxylate sodium salt provides unambiguous regiochemical control . The distinct molecular weight (198.16 g·mol⁻¹) and ESI-MS signature ([M–Na]⁻ at m/z 175.1) enable real-time LC-MS verification that the correct regiochemical building block has been incorporated at each synthetic step, preventing the costly propagation of positional isomer errors through multi-step sequences [1]. This is particularly important in programs targeting Menin-MLL or LSD1, where the 2-position amide substituent makes critical hydrogen-bond contacts with the protein target [2].

Aqueous Bioconjugation and Chemical Probe Synthesis

The sodium salt's water compatibility makes it suitable for bioconjugation reactions conducted in aqueous buffer at physiological pH (7.4), such as the installation of the 7-methyl-6-azaindole-2-carbonyl moiety onto lysine residues of proteins or amino-functionalized oligonucleotides . Unlike the free acid, which requires pH adjustment that can denature biomolecules, or the methyl ester, which requires saponification prior to use, the sodium salt can be used directly at neutral pH, preserving biomolecule integrity . The mono-carboxylate nature ensures single-site labeling without the competing reactivity issues associated with di-carboxylate analogs such as harminic acid [1].

Structure-Activity Relationship Studies Differentiating 2- vs. 3-Position Substitution Effects

When systematically exploring the SAR of 7-methyl-pyrrolo[2,3-c]pyridine derivatives, the 2-carboxylate sodium salt serves as the essential 2-position progenitor, while the 3-carboxylic acid isomer (CAS 1167055-45-9) serves as the comparator for the 3-position series . Parallel procurement and derivatization of both positional isomers under identical conditions enables direct comparison of biological activity as a function of substitution vector, controlling for all other structural variables . This matched-pair analysis is a cornerstone of rigorous medicinal chemistry SAR and requires that the correct isomer be procured with verified positional integrity [1].

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